molecular formula C5H9NS B14298945 (Propylsulfanyl)acetonitrile CAS No. 113990-21-9

(Propylsulfanyl)acetonitrile

Cat. No.: B14298945
CAS No.: 113990-21-9
M. Wt: 115.20 g/mol
InChI Key: OVVWMWYYINZSGU-UHFFFAOYSA-N
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Description

Contextual Role of Acetonitrile (B52724) Derivatives in Chemical Transformations

Acetonitrile (CH₃CN) and its derivatives are fundamental components in the toolkit of synthetic organic chemistry. mdpi.com Beyond its common use as a polar aprotic solvent, acetonitrile serves as a valuable C2 building block. dicp.ac.cn The molecule's methyl protons are faintly acidic, allowing for deprotonation to form a nucleophilic cyanomethyl anion, which can participate in a variety of carbon-carbon bond-forming reactions. mdpi.com Furthermore, the nitrogen atom's lone pair of electrons allows it to act as a nucleophile. mdpi.com

Acetonitrile is frequently employed as a source of nitrogen in the synthesis of nitrogen-containing compounds, particularly heterocycles, which are prevalent structures in pharmaceuticals and materials science. mdpi.comuou.ac.in Reactions involving acetonitrile derivatives can lead to the formation of amides, tetrasubstituted olefins, and various heterocyclic systems like oxazoles and pyrimidines. mdpi.com Its ability to generate both radical (•CH₂CN) and ionic intermediates under different conditions underscores its versatility. mdpi.com As a result, transformations involving acetonitrile as a reactant have become an attractive field in organic synthesis, with applications ranging from cyanomethylation to multicomponent reactions. mdpi.com

Significance of Sulfur-Containing Organic Building Blocks

Sulfur-containing organic compounds are of paramount importance in synthetic chemistry, largely due to their diverse reactivity and significant presence in biologically active molecules and advanced materials. Nature is rich with organosulfur compounds; for instance, the amino acids cysteine and methionine, as well as the antibiotic penicillin, all contain sulfur. uou.ac.in This biological relevance drives much of the research into the synthesis of sulfur-containing scaffolds. uou.ac.in

In organic synthesis, sulfur-containing functional groups such as thioethers (sulfides), sulfones, and thiols serve as versatile intermediates. Thioethers, the class to which the propylsulfanyl group belongs, can be prepared through methods like the alkylation of thiols. The sulfur atom can be oxidized to form corresponding sulfoxides and sulfones, thereby altering the molecule's electronic properties and reactivity. This ability to exist in multiple oxidation states makes sulfur compounds dynamic building blocks for constructing complex molecular targets. Their incorporation into molecular frameworks is a key strategy in the development of new pharmaceuticals and agrochemicals.

Overview of Research Trajectories for (Propylsulfanyl)acetonitrile as a Synthetic Intermediate

This compound, while not extensively documented as a standalone subject in major research publications, is recognized as a chemical entity and potential synthetic intermediate. nih.gov Its research trajectory can be inferred from the distinct reactivity of its two functional groups and the established importance of related structures in medicinal chemistry. The molecule contains both a nucleophilic sulfur atom and a nitrile group that can undergo a variety of transformations.

The primary role of this compound is as a building block for more complex molecules. The propylsulfanyl moiety is a feature in advanced intermediates used in the synthesis of significant pharmaceutical agents. For instance, the related 2-(propylthio)pyrimidine scaffold is a crucial component in the synthesis of the antiplatelet agent Ticagrelor. nih.gov The synthesis of these pyrimidine (B1678525) systems often involves the initial S-alkylation of a thiourea (B124793) or thiobarbituric acid derivative with a propyl halide, establishing the key propylsulfanyl group early in the synthetic sequence. uliege.begoogle.com

Analogously, this compound can be synthesized and then elaborated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to amides and other nitrogen-containing structures. The methylene (B1212753) group adjacent to the nitrile (the α-carbon) can potentially be deprotonated and alkylated, allowing for chain extension. Furthermore, the thioether sulfur can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the chemical properties and opens up further synthetic possibilities. Research involving this intermediate would likely focus on its use in the construction of heterocyclic systems or as a precursor to molecules with potential biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is generated based on data available in the PubChem database. nih.gov

PropertyValue
IUPAC Name 2-(propylsulfanyl)acetonitrile
Molecular Formula C₅H₉NS
Molecular Weight 115.20 g/mol
CAS Number 20894-32-0
Topological Polar Surface Area 33.0 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylsulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVWMWYYINZSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549220
Record name (Propylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113990-21-9
Record name (Propylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Propylsulfanyl Acetonitrile

Established Synthetic Pathways for (Propylsulfanyl)acetonitrile Precursors

The primary and most direct synthesis of this compound involves the reaction of its essential precursors: a propylsulfur nucleophile and a haloacetonitrile. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

The key precursors for this synthesis are:

1-Propanethiol (B107717) (n-Propyl mercaptan) : This compound provides the (propylsulfanyl) group. It is a colorless liquid with a characteristic strong odor. ilo.orgnist.gov

Haloacetonitrile : This is the acetonitrile (B52724) unit bearing a halogen atom, which acts as a leaving group. Chloroacetonitrile or bromoacetonitrile (B46782) are commonly used. nih.gov Haloacetonitriles can be formed through various methods, including the halogenation of alkanes or the conversion of alcohols. firsthope.co.in

The standard synthesis involves the deprotonation of 1-propanethiol with a base to form the more nucleophilic propanethiolate anion. This anion then attacks the electrophilic carbon atom of the haloacetonitrile, displacing the halide ion to form the final this compound product.

Phase-Transfer Catalysis (PTC): To facilitate the reaction between reactants that are soluble in different, immiscible phases (like an aqueous phase for the thiolate salt and an organic phase for the haloacetonitrile), phase-transfer catalysis is often employed. crdeepjournal.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the thiolate anion from the aqueous phase into the organic phase, where it can react with the haloacetonitrile. wikipedia.orgnumberanalytics.comtaylorandfrancis.com This technique offers several advantages, including the use of milder reaction conditions, improved yields, and simplified work-up procedures. numberanalytics.com

Common conditions for this synthesis are summarized in the table below.

ComponentRoleExample
Sulfur SourceNucleophile Precursor1-Propanethiol
Acetonitrile SourceElectrophileChloroacetonitrile, Bromoacetonitrile
BaseDeprotonating AgentSodium Hydroxide (B78521) (NaOH), Potassium Carbonate (K₂CO₃) rsc.org
CatalystFacilitates inter-phase reactionTetrabutylammonium Bromide (TBAB) taylorandfrancis.com
Solvent SystemReaction MediumBiphasic (e.g., Water/Toluene), Acetonitrile researchgate.net

Advanced Continuous Process Modes for this compound Production

Modern chemical manufacturing increasingly favors continuous flow processes over traditional batch synthesis due to enhanced safety, efficiency, and scalability. rsc.org The synthesis of thioethers, including this compound, is well-suited for adaptation to these advanced production modes. researchgate.netnih.gov

Flow Chemistry Approaches in Synthesis

Flow chemistry involves continuously pumping reactants through a reactor where the reaction occurs. mdpi.com This approach offers significant advantages for thioether synthesis, such as precise control over reaction parameters, superior heat and mass transfer, and the ability to safely handle highly reactive intermediates. mdpi.comthieme-connect.com For the synthesis of this compound, a flow setup would typically involve pumping a solution of 1-propanethiol and a base, and a separate stream of haloacetonitrile, into a mixing zone before they enter the reactor. thieme-connect.com

The benefits of using flow chemistry for this type of synthesis include:

Increased Safety : The small reaction volume at any given time minimizes risks associated with exothermic reactions or the handling of toxic materials. mdpi.com

Enhanced Controllability : Precise control over temperature, pressure, and residence time leads to higher selectivity and yield. mdpi.com

Scalability : Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up batch reactors. rsc.org

Optimized Reaction Conditions and Reactor Design for Continuous Production

The efficiency of a continuous flow process hinges on the optimization of reaction conditions and the design of the reactor.

Optimized Reaction Conditions: Key parameters that are fine-tuned in a continuous flow synthesis of thioethers include temperature, pressure, flow rate (which determines residence time), and solvent choice. High-temperature and high-pressure conditions, which can be achieved safely in specialized flow reactors, can dramatically accelerate reaction rates. diva-portal.org For instance, reactions can be conducted at temperatures between 300 and 400°C in resistively heated flow reactors, often without the need for a catalyst. diva-portal.org The choice of solvent is also critical; acetonitrile is a common solvent for this type of reaction due to its ability to dissolve the reactants and its suitable boiling point. researchgate.net

ParameterSignificance in Flow SynthesisTypical Range/Value
Temperature Directly influences reaction rate.25°C to 400°C diva-portal.org
Pressure Allows for heating solvents above their boiling points.1 to 200 bar diva-portal.org
Flow Rate Determines residence time in the reactor.µL/min to mL/h mdpi.comthieme-connect.com
Solvent Affects solubility and reactivity.Acetonitrile, Dimethyl Sulfoxide (B87167) (DMSO) researchgate.netthieme-connect.com

Reactor Design: The choice of reactor is crucial for maximizing performance.

Packed-Bed Reactors : These can be filled with a solid-supported catalyst or base, which simplifies product purification as the catalyst is retained within the reactor.

Microreactors : These reactors feature channels with sub-millimeter dimensions, providing extremely high surface-area-to-volume ratios. This leads to exceptional heat and mass transfer, allowing for rapid and highly controlled reactions. mdpi.com

Parallel Plate Flow Reactors : This design uses parallel electrodes and is ideal for electrochemical syntheses, such as the oxidation of thioethers to sulfones. rsc.orgacs.org It promotes a uniform current distribution, enhancing selectivity. rsc.org The ability to operate in a single-pass continuous mode or a recirculation semi-batch mode offers flexibility in optimizing conversion. rsc.orgresearchgate.net

Recent advancements include the development of automated, sequential flow-through synthesizers that employ resin-based "capture and release" reactor columns. nih.govacs.org These systems can produce libraries of compounds in high yield (>75%) and purity (>95%) without requiring traditional chromatographic purification. acs.org

Chemical Reactivity and Transformation Pathways of Propylsulfanyl Acetonitrile

Nucleophilic Character of the Acetonitrile (B52724) Functionality in Reactivity

The reactivity of (Propylsulfanyl)acetonitrile is significantly defined by the nucleophilic potential of the acetonitrile functional group. This nucleophilicity can be expressed in two primary ways. Firstly, the lone pair of electrons on the nitrogen atom of the cyano group can participate in nucleophilic attacks, a characteristic reaction for nitriles under certain acidic conditions. ntnu.no

More significantly, the compound's nucleophilic character stems from the acidity of the α-hydrogen atoms—the hydrogens on the carbon atom situated between the propylsulfanyl and cyano groups. The potent electron-withdrawing nature of the adjacent cyano group (–CN) greatly increases the acidity of these protons. Consequently, in the presence of a base, this compound can be readily deprotonated to form a resonance-stabilized carbanion. ntnu.nolibretexts.org This carbanion is a powerful nucleophile, capable of forming new carbon-carbon bonds by reacting with a wide range of electrophiles. savemyexams.com The activation of acetonitrile and its derivatives as nucleophiles can be facilitated under mild basic conditions, sometimes in the presence of metal catalysts that coordinate with the nitrile and promote deprotonation. organic-chemistry.org

Role of the Propylsulfanyl Moiety in Directing Chemical Transformations

The propylsulfanyl (CH₃CH₂CH₂S–) group plays a crucial role in directing the chemical transformations of the molecule. Its primary influence is the stabilization of the α-carbanion formed upon deprotonation. The sulfur atom, with its available d-orbitals and polarizability, can effectively delocalize the negative charge of the adjacent carbanion, thereby further increasing the acidity of the α-protons compared to acetonitrile alone. This stabilization makes the formation of the nucleophilic carbanion more favorable and directs subsequent reactions to occur at this α-carbon position.

Furthermore, the sulfur atom itself can be a site of reactivity. It can undergo oxidation reactions to form the corresponding sulfoxide (B87167) or sulfone, which would drastically alter the electronic properties and subsequent reactivity of the molecule. The propylsulfanyl group can also act as a leaving group in certain nucleophilic substitution reactions, although this is less common than reactions involving the α-carbanion.

Specific Reaction Types and Reagents Employed

The activated nature of this compound makes it amenable to a variety of specific chemical reactions, enabling the synthesis of more complex molecular structures.

This compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, particularly under basic conditions. orgsyn.org This transformation is a variant of the Knoevenagel condensation. iitk.ac.inwikipedia.org The reaction is initiated by a base abstracting an α-proton to generate the nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy nitrile intermediate (an aldol-type addition product). libretexts.orglibretexts.org This intermediate often undergoes spontaneous or heat-induced dehydration (loss of a water molecule) to yield a thermodynamically stable α,β-unsaturated nitrile. orgsyn.orglibretexts.org

This reaction is highly valuable for carbon-carbon bond formation and the synthesis of conjugated systems. The success and yield of the condensation can depend on the base used and the structure of the carbonyl compound. orgsyn.org

Carbonyl ReactantProduct StructureProduct Name
BenzaldehydeC₆H₅CH=C(SCH₂CH₂CH₃)CN2-(Propylsulfanyl)-3-phenylacrylonitrile
Cyclohexanone(C₆H₁₀)=C(SCH₂CH₂CH₃)CN2-Cyclohexylidene-2-(propylsulfanyl)acetonitrile
Acetone(CH₃)₂C=C(SCH₂CH₂CH₃)CN3-Methyl-2-(propylsulfanyl)but-2-enenitrile

The direct halogenation of this compound using thionyl chloride (SOCl₂) is not a typical or straightforward transformation. Thionyl chloride is primarily employed as a reagent for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. wikipedia.orgmasterorganicchemistry.com Its reaction with an α-alkylthioacetonitrile is more complex.

While direct halogenation of the propyl chain is unlikely under standard conditions, several potential pathways could be considered.

Oxidative Chlorination : In some cases, α-alkylthioacetonitriles can undergo oxidative chlorination at the sulfur atom when treated with chlorine gas (Cl₂). researchgate.net A similar reaction with thionyl chloride, while not widely documented, could potentially occur, especially with activation.

Reaction at the α-Carbon : If the α-carbanion is pre-formed with a strong base, it could theoretically react with an electrophilic chlorine source. However, thionyl chloride itself would react with the strong base, complicating the reaction.

Catalytic Activation : The use of a catalyst, such as dimethylformamide (DMF), which is sometimes used with thionyl chloride, might promote a reaction, but the products could be varied and difficult to predict without experimental data. reddit.com

For targeted α-halogenation of sulfides, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are more commonly and predictably used.

Acid-Mediated and Base-Mediated Transformations

The reactivity of this compound is heavily influenced by the pH of the reaction medium, with distinct transformations occurring under acidic and basic conditions.

As discussed, the primary role of a base is to facilitate the deprotonation of the α-carbon. This generates a highly nucleophilic carbanion that serves as a key intermediate in a multitude of synthetic transformations. findaphd.com Beyond the condensation reactions mentioned above, this nucleophile can undergo:

Alkylation : Reaction with alkyl halides to introduce new alkyl groups at the α-position.

Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds or other Michael acceptors. libretexts.org

The choice of base, from weaker bases like potassium hydroxide (B78521) to stronger ones like lithium diisopropylamide (LDA), can be tailored to control the extent of deprotonation and the subsequent reaction pathway.

Under acidic conditions, the reactivity shifts from the α-carbon to the nitrile's nitrogen atom.

Ritter-Type Reactions : In the presence of a strong acid, an alcohol or alkene can form a carbocation. The nitrogen atom of the this compound can then act as a nucleophile, attacking the carbocation. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-substituted acetamide. ntnu.no

Lewis Acid Catalysis : Lewis acids can coordinate to the nitrogen of the cyano group or the sulfur of the propylsulfanyl group. This coordination can activate the molecule for various transformations. nih.gov For example, Lewis acid-mediated additions to carbonyls can facilitate reactions under conditions where base-catalysis is unsuitable. msu.edu A combination of Brønsted and Lewis acids can also act synergistically to catalyze transformations. nih.gov


Application of Propylsulfanyl Acetonitrile in the Synthesis of Complex Organic Molecules

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are foundational structures in many biologically active molecules, including a vast number of pharmaceuticals and agrochemicals. nih.gov The inherent reactivity of (Propylsulfanyl)acetonitrile makes it an adept starting material for constructing these vital ring systems. The methylene (B1212753) group adjacent to both the electron-withdrawing nitrile and the sulfur atom is acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophilic intermediate can then participate in cyclization reactions to form a variety of heterocyclic scaffolds. researchgate.net

Among the various nitrogen-containing heterocycles, the pyridine (B92270) ring is a particularly common motif in medicinal and agricultural chemistry. nih.govorganic-chemistry.org this compound serves as a key reactant in building substituted pyridine derivatives. Its utility lies in its ability to introduce both a sulfur-containing side chain and a nitrogen atom (from the nitrile group) into the final ring structure.

A significant application of this compound is demonstrated in the multi-step synthesis of 2-Chloro-3-(propylsulfanyl)-4-(trifluoromethyl)pyridine, an important intermediate. The synthesis begins with a condensation reaction between this compound and a trifluoromethyl-containing building block, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. google.com

In a typical procedure, this compound is treated with a strong base, such as sodium bis(trimethylsilyl)amide, at low temperatures to generate the corresponding carbanion. google.com This nucleophile then attacks the enone, leading to the formation of a linear intermediate, 5-ethoxy-3-hydroxy-2-(propylsulfanyl)-3-(trifluoromethyl)pent-4-enenitrile. google.com Subsequent treatment of this intermediate with a chlorinating and dehydrating agent like thionyl chloride induces cyclization and aromatization, ultimately yielding the desired substituted pyridine system. google.com This transformation highlights a sophisticated pathway where the simple acyclic precursor, this compound, is intricately assembled into a complex heterocyclic structure.

Table 1: Key Reactants for Pyridine Synthesis

Reactant Role Reference
This compound Nucleophilic precursor after deprotonation google.com
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Electrophilic building block google.com
Sodium bis(trimethylsilyl)amide Strong base for carbanion formation google.com

Synthesis of Substituted Pyridine Systems

Intermediates for Agrochemical Synthesis

The development of novel agrochemicals is critical for modern agriculture. Many of these products are complex organic molecules designed for high efficacy and selectivity. This compound has been identified as a crucial intermediate in the manufacturing pathways of certain high-value agrochemicals, particularly herbicides. google.comgoogle.com

Table 2: Research Findings on this compound in Herbicide Synthesis

Finding Significance Reference
This compound is a key reactant in a patented process for preparing sulfonamide herbicide intermediates. Demonstrates industrial relevance and application in agrochemical manufacturing. google.comgoogle.com
The reaction involves condensation with a fluorinated enone to build a complex precursor. Highlights its role in constructing molecules with specific functionalities required for herbicidal activity. google.com

Strategic Building Block in Targeted Organic Synthesis

Beyond its specific use in herbicide synthesis, this compound is recognized as a strategic building block in the broader context of targeted organic synthesis. minakem.commdpi.com A building block is a molecule whose chemical and structural features can be predictably incorporated into a larger, more complex molecule. ntnu.no

The value of this compound stems from its dual functionality:

The Nitrile Group: This group can serve as a precursor to amines (via reduction) or carboxylic acids (via hydrolysis). In the syntheses described, it is incorporated into a heterocyclic ring, providing the essential nitrogen atom. tedia.com.cnriverlandtrading.com

The Propylsulfanyl Group: The thioether moiety can influence the electronic properties of the molecule and can be a site for further functionalization, such as oxidation to sulfoxides or sulfones, which can alter the biological activity of the final product.

The Activated Methylene Group: The protons on the carbon between the sulfur atom and the nitrile group are acidic, allowing for easy formation of a nucleophilic center. researchgate.net This reactivity is the key to its role in the condensation reactions that initiate the synthesis of more complex structures. google.com

This combination of reactive sites in a relatively simple molecule allows synthetic chemists to use this compound as a versatile tool to efficiently construct intricate molecular frameworks for various applications.

Table of Compounds

Compound Name
This compound
2-Chloro-3-(propylsulfanyl)-4-(trifluoromethyl)pyridine
5-ethoxy-3-hydroxy-2-(propylsulfanyl)-3-(trifluoromethyl)pent-4-enenitrile
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Pyroxsulam
Sodium bis(trimethylsilyl)amide

Analytical Methodologies for the Characterization of Propylsulfanyl Acetonitrile and Its Synthetic Products

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of (Propylsulfanyl)acetonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most relevant methods.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the propyl and methylene (B1212753) groups.

The methyl (CH₃) protons of the propyl group are expected to appear as a triplet in the upfield region (approx. δ 1.0 ppm) due to coupling with the adjacent methylene protons.

The **central methylene (CH₂) ** protons of the propyl group would likely appear as a multiplet (specifically a sextet) around δ 1.6-1.7 ppm, resulting from coupling to the two adjacent methyl and methylene groups.

The methylene (CH₂) protons adjacent to the sulfur atom are deshielded and would appear as a triplet at approximately δ 2.6-2.7 ppm.

The methylene (CH₂) protons adjacent to the nitrile group and the sulfur atom are the most deshielded and are expected to produce a singlet at around δ 3.4 ppm.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The predicted proton-decoupled ¹³C NMR spectrum for this compound would show five distinct signals, one for each unique carbon atom.

The methyl carbon (CH₃) would appear at the highest field (lowest chemical shift), around δ 13-14 ppm.

The **central methylene carbon (CH₂) ** of the propyl group is expected around δ 22-23 ppm.

The methylene carbon (α-CH₂) adjacent to the sulfur would be found further downfield, typically in the δ 30-40 ppm range.

The methylene carbon adjacent to the nitrile group (S-CH₂-CN) would be shifted downfield due to the influence of both the sulfur and nitrile groups, appearing in the δ 15-25 ppm range.

The nitrile carbon (CN) has a characteristic chemical shift in the downfield region, expected around δ 117-119 ppm. researchgate.netoregonstate.edu

The following table summarizes the predicted NMR data for this compound in a common NMR solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃-CH₂-CH₂-S-~1.05Triplet (t)~7.4
CH₃-CH₂-CH₂-S-~1.65Sextet~7.4
CH₃-CH₂-CH₂-S-~2.65Triplet (t)~7.3
-S-CH₂-CN~3.40Singlet (s)N/A
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
AssignmentPredicted Chemical Shift (δ, ppm)
CH₃-CH₂-CH₂-S-~13.5
CH₃-CH₂-CH₂-S-~22.8
CH₃-CH₂-CH₂-S-~35.0
-S-CH₂-CN~19.0
-S-CH₂-CN~117.5

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental results.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₅H₉NS, Molecular Weight: 115.19 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺) at m/z = 115. The fragmentation of thioethers is often characterized by α-cleavage, which is the breaking of the bond adjacent to the sulfur atom. scribd.commiamioh.edu This process leads to the formation of stable carbocations.

Key predicted fragmentation pathways for this compound include:

α-Cleavage: Loss of an ethyl radical (•C₂H₅) from the propyl group to yield a fragment at m/z = 86 [M-29].

Cleavage of the Propyl Group: Loss of the entire propyl radical (•C₃H₇) would result in a fragment ion [CH₂SCN]⁺ at m/z = 72.

McLafferty Rearrangement: While less common for thioethers than for carbonyl compounds, rearrangement reactions can occur.

Other Fragmentations: Loss of the nitrile group or cleavage within the propyl chain can also produce characteristic ions.

Table 2: Predicted Key Mass Fragments for this compound

Predicted m/zCorresponding Ion FragmentFragmentation Pathway
115[CH₃CH₂CH₂SCH₂CN]⁺Molecular Ion (M⁺)
86[CH₃CH₂S=CH₂]⁺ or [CH₂SCH₂CN]⁺α-Cleavage (Loss of •C₂H₅)
72[SCH₂CN]⁺Cleavage of C-S bond (Loss of •C₃H₇)
43[C₃H₇]⁺Propyl cation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. phenomenex.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.

A typical RP-HPLC method for analyzing this compound would involve:

Stationary Phase: A C18 column is a common choice for separating a wide range of organic molecules. mdpi.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724), is effective. mdpi.com The gradient would start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute compounds of increasing hydrophobicity.

Detection: The nitrile group (-C≡N) has a weak UV absorbance at low wavelengths (~210-220 nm). Therefore, a UV detector set in this range could be used for detection. For higher sensitivity and specificity, an HPLC system coupled with a mass spectrometer (LC-MS) could be employed.

This method can effectively separate this compound from starting materials, by-products, and other impurities, allowing for accurate purity determination and real-time monitoring of its formation during a chemical reaction.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 20% B, increase to 80% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 215 nm
Injection Volume10 µL

Theoretical and Computational Studies on the Reactivity and Structure of Propylsulfanyl Acetonitrile

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule, which in turn governs its reactivity and physical properties. For (propylsulfanyl)acetonitrile, Density Functional Theory (DFT) would be a primary method of choice due to its balance of computational cost and accuracy.

Detailed research findings from such an investigation would focus on several key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO, likely localized around the sulfur atom due to its lone pairs, indicates the molecule's propensity to donate electrons. Conversely, the LUMO, expected to be associated with the π* orbital of the nitrile group, signifies its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Another important property is the molecular electrostatic potential (MEP). The MEP map would visualize the charge distribution across the molecule, highlighting electron-rich regions (in red) and electron-poor regions (in blue). For this compound, a negative potential is anticipated around the nitrogen atom of the nitrile group and the sulfur atom, indicating sites susceptible to electrophilic attack. A positive potential would likely be found around the hydrogen atoms.

Interactive Data Table: Hypothetical Electronic Properties of this compound

This table presents exemplary data that one might expect from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The values are for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability (sulfur lone pairs)
LUMO Energy0.5 eVIndicates electron-accepting capability (nitrile C≡N π*)
HOMO-LUMO Gap8.0 eVRelates to chemical reactivity and kinetic stability
Dipole Moment3.5 DQuantifies the overall polarity of the molecule
Charge on Sulfur (NBO)-0.15 eSuggests a nucleophilic character at the sulfur atom
Charge on Nitrogen (NBO)-0.45 eIndicates a site for hydrogen bonding and electrophilic attack

Mechanistic Probing of Reactions Involving this compound via Computational Chemistry

Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally. nih.gov For this compound, several reaction types could be investigated.

One area of interest is the nucleophilic attack on the electrophilic carbon of the nitrile group. researchgate.net Computational models can map the potential energy surface for the reaction with various nucleophiles, identifying the transition state structure and calculating the activation energy. This would help predict the feasibility and rate of such reactions. nih.gov

Another potential reaction is the oxidation of the thioether sulfur atom. Theoretical calculations can elucidate the mechanism of oxidation by agents like hydrogen peroxide, determining whether the reaction proceeds via a concerted or stepwise pathway to form the corresponding sulfoxide (B87167) and sulfone. nih.gov The calculated reaction barriers would provide insight into the oxidation sensitivity of the thioether group. nih.gov

To perform these investigations, researchers would locate the geometries of reactants, transition states (as first-order saddle points), and products on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that the identified transition state correctly connects the reactants and products.

Interactive Data Table: Illustrative Reaction Energetics

This table provides hypothetical activation energy (ΔE‡) and reaction energy (ΔErxn) values for potential reactions involving this compound, as would be calculated by computational methods. The values are for illustrative purposes.

Reaction TypeNucleophile/OxidantΔE‡ (kcal/mol)ΔErxn (kcal/mol)Mechanistic Implication
Nucleophilic AdditionOH⁻15.2-25.8Feasible under basic conditions
Nucleophilic AdditionCys-thiolate18.5-10.3Potential for covalent modification of proteins researchgate.net
S-OxidationH₂O₂12.7-45.1Kinetically favorable oxidation to sulfoxide nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain in this compound allows it to adopt multiple conformations, which can influence its physical properties and reactivity. chemistrysteps.com Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

A systematic conformational search could be performed by rotating the dihedral angles along the C-C and C-S bonds. The geometries of the resulting conformers would then be optimized using quantum chemical methods to determine their relative energies. aip.org Studies on similar molecules, like n-propyl halides, have shown that gauche and anti conformations can have very similar energies, leading to a complex conformational landscape. researchgate.net

To understand the dynamic behavior of this compound, Molecular Dynamics (MD) simulations would be employed. mdpi.com MD simulations model the movement of atoms over time, providing insights into how the molecule behaves in different environments, such as in a solvent or at an interface. These simulations can reveal the preferred conformations in solution, the timescale of conformational changes, and the nature of solute-solvent interactions. The force fields used in MD simulations would be parameterized to accurately represent the intramolecular and intermolecular forces governing the system.

Interactive Data Table: Exemplary Conformational Analysis Results

This table shows hypothetical relative energies for different conformers of this compound, which could be obtained from computational analysis. Dihedral angles refer to the S-C-C-C and C-S-C-C bonds, respectively.

ConformerDihedral AnglesRelative Energy (kcal/mol)Population at 298 K (%)
Anti-Anti~180°, ~180°0.0045
Anti-Gauche~180°, ~60°0.2530
Gauche-Anti~60°, ~180°0.6015
Gauche-Gauche~60°, ~60°1.1010

Future Research Directions and Unexplored Avenues for Propylsulfanyl Acetonitrile

Development of Novel Synthetic Applications Beyond Established Uses

The unique structure of (propylsulfanyl)acetonitrile, featuring a reactive methylene (B1212753) group activated by the electron-withdrawing nitrile and the adjacent sulfur atom, presents numerous avenues for novel synthetic applications. Future research could focus on leveraging this reactivity for the construction of complex molecular architectures.

One promising area is the use of this compound as a precursor to novel heterocyclic compounds. The nitrile and thioether moieties can both participate in cyclization reactions. For instance, reaction with binucleophiles could lead to the formation of various five- or six-membered heterocycles containing nitrogen and sulfur, which are prevalent scaffolds in medicinal chemistry.

Furthermore, the development of diastereoselective and enantioselective reactions involving this compound is a largely unexplored domain. The application of chiral auxiliaries or catalysts could enable the synthesis of optically active products, significantly enhancing the compound's value in the synthesis of pharmaceuticals and other bioactive molecules. Research in this area could lead to the development of novel asymmetric methodologies for the synthesis of complex chiral molecules.

Below is a table summarizing potential novel synthetic applications:

Application AreaPotential Reaction TypeTarget Molecules
Heterocycle Synthesis Cyclocondensation, AnnulationThiophenes, Thiazoles, Pyrimidines
Asymmetric Synthesis Enantioselective Alkylation, Aldol ReactionsChiral α-substituted nitriles, β-hydroxy nitriles
Multicomponent Reactions Passerini, Ugi, or related reactionsHighly functionalized acyclic and cyclic structures
Domino Reactions Tandem cyclization/functionalizationPolycyclic sulfur- and nitrogen-containing compounds

Exploration of Catalytic Transformations Involving the Compound

The presence of a sulfur atom and a nitrile group in this compound makes it an interesting substrate for a variety of catalytic transformations. Transition-metal-catalyzed C–H functionalization of thioethers has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. rsc.orgnih.govrsc.orgsemanticscholar.org Future research could explore the application of these methods to this compound.

Specifically, the directed C–H functionalization of the propyl group could be achieved using transition metal catalysts that coordinate to the sulfur atom. This would allow for the selective introduction of functional groups at the β- or γ-positions of the propyl chain, providing access to a range of novel derivatives that would be difficult to synthesize using traditional methods. Both C(sp²)–H and C(sp³)–H functionalization of thioethers have been reported, opening up a wide range of possibilities for derivatization. nih.govrsc.org

The nitrile group can also be a target for catalytic transformations. For example, catalytic hydration of the nitrile to an amide, or its reduction to an amine, are well-established transformations. However, the development of novel catalytic systems with enhanced selectivity and efficiency for these transformations in the context of a sulfur-containing molecule would be a valuable contribution. Furthermore, the exploration of catalytic cycloaddition reactions involving the nitrile group could lead to the synthesis of novel nitrogen-containing heterocycles.

Potential catalytic transformations are outlined in the table below:

Transformation TypeCatalytic SystemPotential Products
C–H Functionalization Palladium, Rhodium, Rutheniumβ- or γ-functionalized (propylsulfanyl)acetonitriles
Nitrile Hydration Metal or enzyme catalysts(Propylsulfanyl)acetamide
Nitrile Reduction Homogeneous or heterogeneous catalysts3-(Propylsulfanyl)propan-1-amine
Cycloaddition Reactions Lewis acids, transition metalsTetrazoles, Triazoles

Integration into Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should focus on integrating its synthesis and subsequent transformations into sustainable chemical processes. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

The development of biocatalytic methods for the synthesis and transformation of this compound is a particularly promising avenue. Enzymes such as nitrile hydratases or nitrilases could be employed for the selective conversion of the nitrile group under mild, aqueous conditions. mdpi.comnih.govresearchgate.net Aldoxime dehydratases offer a cyanide-free route to nitriles, which could be adapted for the synthesis of precursors to this compound. mdpi.comnih.gov

Furthermore, the use of green solvents such as water, supercritical fluids, or bio-based solvents in reactions involving this compound would significantly reduce the environmental impact of these processes. researchgate.netnih.gov The development of solvent-free reaction conditions, where possible, would be an even more sustainable approach. Electrochemical methods also offer a green alternative for the synthesis of organosulfur compounds. nih.gov

The table below highlights potential sustainable approaches:

Sustainable ApproachSpecific MethodologyEnvironmental Benefit
Biocatalysis Use of nitrile-converting enzymesMild reaction conditions, high selectivity, reduced waste
Green Solvents Reactions in water, ethanol, or ionic liquidsReduced use of volatile organic compounds
Alternative Energy Sources Microwave-assisted or photochemical reactionsReduced reaction times, lower energy consumption
Atom Economy Development of addition and multicomponent reactionsMaximization of reactant incorporation into the final product

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